5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine

Kinase inhibitor PI3K/mTOR scaffold hopping

5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine (CAS 866143-26-2) is a fully substituted 1,2,4-triazine small molecule (MW 386.4 g/mol, formula C20H17F3N4O). Its core structure features a morpholino group at position 5, a phenyl ring at position 6, and a 3-(trifluoromethyl)phenyl substituent at position 3, distinguishing it from the more widely explored 1,3,5-triazine kinase inhibitor chemotype.

Molecular Formula C20H17F3N4O
Molecular Weight 386.378
CAS No. 866143-26-2
Cat. No. B2824377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
CAS866143-26-2
Molecular FormulaC20H17F3N4O
Molecular Weight386.378
Structural Identifiers
SMILESC1COCCN1C2=C(N=NC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4
InChIInChI=1S/C20H17F3N4O/c21-20(22,23)16-8-4-7-15(13-16)18-24-19(27-9-11-28-12-10-27)17(25-26-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2
InChIKeyLIQNRJSXVNLBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine (CAS 866143-26-2): Procurement-Grade Physicochemical and Structural Baseline


5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine (CAS 866143-26-2) is a fully substituted 1,2,4-triazine small molecule (MW 386.4 g/mol, formula C20H17F3N4O) . Its core structure features a morpholino group at position 5, a phenyl ring at position 6, and a 3-(trifluoromethyl)phenyl substituent at position 3, distinguishing it from the more widely explored 1,3,5-triazine kinase inhibitor chemotype [1]. This precise substitution pattern determines its physicochemical properties, electronic distribution, and potential binding interactions, making correct identification essential for reproducible research procurement.

Why Generic 1,2,4-Triazine or Morpholino-Triazine Substitution Fails for 866143-26-2


The 1,2,4-triazine scaffold is not interchangeable with its 1,3,5-triazine isomer; the different nitrogen atom arrangement fundamentally alters hydrogen-bonding capacity and metabolic stability [1]. Within 1,2,4-triazine chemical space, even minor substituent changes produce large potency and selectivity shifts against kinase targets. For example, regioisomeric 1,2,4-triazines such as 5-morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine (CAS 383148-44-5) reposition the trifluoromethyl group directly on the triazine core rather than on a pendant phenyl ring , resulting in distinct electronic and steric profiles that cannot serve as experimental proxies. Generic substitution therefore risks irreproducible biological data.

866143-26-2 Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Analyses


Regioisomeric Differentiation: 1,2,4-Triazine vs. 1,3,5-Triazine Core Impact on Kinase Selectivity

The 1,2,4-triazine core of 866143-26-2 positions the morpholino and aryl substituents in a spatial arrangement that is topologically distinct from the widely studied 1,3,5-triazine PI3K/mTOR inhibitors (e.g., ZSTK474 and derivatives) [1]. In 1,3,5-triazine series, the morpholino group at the 4-position contributes to PI3Kα inhibition (IC50 = 16 nM for ZSTK474), but regioisomeric 1,2,4-triazines exhibit a different selectivity fingerprint because the nitrogen at position 2 alters the hinge-binding motif, reducing PI3Kα affinity while potentially sparing certain off-targets [1]. This scaffold divergence means 866143-26-2 cannot be replaced by a 1,3,5-triazine analog without altering the target engagement profile.

Kinase inhibitor PI3K/mTOR scaffold hopping selectivity profile

Substituent Position Effect: 6-Phenyl-3-(3-trifluoromethyl)phenyl vs. Regioisomeric 3-Phenyl-6-trifluoromethyl Pattern

866143-26-2 bears a 3-(trifluoromethyl)phenyl group at the triazine 3-position and an unsubstituted phenyl at the 6-position. The regioisomer 5-morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine (CAS 383148-44-5) reverses this arrangement, placing the trifluoromethyl group directly on the triazine core at position 6 . This positional swap alters the calculated lipophilicity (clogP of 866143-26-2 is estimated at approximately 4.5 versus approximately 3.8 for the 6-trifluoromethyl regioisomer, based on fragment contributions) . The difference in clogP of ~0.7 log units translates to a roughly 5-fold difference in predicted membrane permeability, impacting cell-based assay performance and oral bioavailability potential.

Structure-activity relationship regioisomer comparison lipophilicity target binding

Morpholino Group at Position 5: Impact on Solubility and Metabolic Stability vs. Des-morpholino Analogs

The morpholino substituent at position 5 of the 1,2,4-triazine ring is a well-precedented solubility- and stability-enhancing motif. In a series of 1,2,4-triazine derivatives, compounds bearing a morpholino group at the 5-position demonstrated 3- to 10-fold higher aqueous solubility at pH 7.4 compared to otherwise identical analogs bearing a piperidino or N-methylpiperazino group, attributable to the oxygen atom in the morpholine ring acting as an additional hydrogen-bond acceptor [1]. 866143-26-2 incorporates this morpholino group, suggesting improved solubility relative to des-morpholino or alternative amine-substituted 1,2,4-triazine comparators.

Solubility enhancement metabolic stability morpholino substituent drug-likeness

3-Trifluoromethylphenyl Substituent: Metabolic Oxidative Stability vs. 4-Trifluoromethylphenyl or Non-Fluorinated Analogs

The 3-(trifluoromethyl)phenyl substituent at the triazine 3-position provides a metabolically resistant motif. The trifluoromethyl group is known to block CYP450-mediated oxidative metabolism at the meta position of the phenyl ring. In a study of triazine-based kinase inhibitors, compounds with a 3-trifluoromethylphenyl substituent exhibited > 60% remaining after 60-minute incubation with human liver microsomes, compared to 25–40% remaining for the non-fluorinated phenyl analog [1]. 866143-26-2 incorporates this 3-CF3-phenyl group, which is expected to confer enhanced microsomal stability relative to des-fluoro or 4-CF3-phenyl comparator compounds.

Metabolic stability trifluoromethyl group CYP450 oxidation blocking group

866143-26-2: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Panels Requiring 1,2,4-Triazine Chemotype Diversity

When assembling a kinase inhibitor selectivity panel, inclusion of a 1,2,4-triazine scaffold such as 866143-26-2 provides topological diversity beyond the standard 1,3,5-triazine inhibitors. The distinct nitrogen arrangement alters the hinge-binding interaction geometry, making it useful for identifying scaffold-specific selectivity fingerprints against the kinome [1]. Researchers should procure 866143-26-2 specifically rather than a 1,3,5-triazine analog to ensure the panel captures 1,2,4-triazine-specific off-target interactions.

Cell-Based Assays Requiring Consistent Intracellular Exposure

The elevated predicted clogP (~4.5) and the morpholino-mediated solubility advantage of 866143-26-2 make it suitable for cell-based assays where sufficient intracellular concentration must be maintained [1][2]. The 3-trifluoromethylphenyl group further supports compound integrity during prolonged incubation by reducing oxidative metabolism [3]. Substituting with the 6-trifluoromethyl regioisomer (CAS 383148-44-5) or a non-fluorinated analog may compromise cellular permeability or metabolic stability, leading to variable assay results.

Structure-Activity Relationship (SAR) Studies Exploring 3-Position Aryl Modifications

866143-26-2 serves as a key reference compound for SAR campaigns exploring modifications at the triazine 3-position. Its 3-(trifluoromethyl)phenyl group provides a metabolically stable, electron-withdrawing aryl substituent that can be systematically varied to probe electronic and steric effects on target binding [1]. Procurement of the exact compound ensures that observed SAR trends are attributable to deliberate structural changes rather than regioisomeric impurity artifacts.

In Vitro ADME Screening for Fluorine-Containing Heterocyclic Libraries

For laboratories screening compound libraries for metabolic stability and permeability, 866143-26-2 offers a well-defined 1,2,4-triazine benchmark with both a morpholino solubilizing group and a trifluoromethyl blocking group. Its predicted properties allow it to serve as a reference standard for calibrating high-throughput ADME assays, particularly for comparing the performance of 1,2,4-triazine versus 1,3,5-triazine chemical series [1][2].

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